molecular formula C8H9Cl2N B1626745 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile CAS No. 61820-11-9

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile

Cat. No.: B1626745
CAS No.: 61820-11-9
M. Wt: 190.07 g/mol
InChI Key: HFUWHULRJBGIQJ-UHFFFAOYSA-N
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Description

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile is a chemical compound known for its significant role in the synthesis of various insecticides. This compound is a derivative of cyclopropane and is characterized by the presence of a dichloroethenyl group and a carbonitrile group attached to the cyclopropane ring. It is widely used in the agricultural industry due to its effectiveness in pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile typically involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with various reagents. One common method includes the use of dimethylformamide (DMF) as a solvent and involves multiple steps, including halogen exchange reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of high temperatures and specific catalysts to ensure the efficient conversion of raw materials into the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Properties

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-8(2)5(3-7(9)10)6(8)4-11/h3,5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUWHULRJBGIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C#N)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512528
Record name 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61820-11-9
Record name 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-bromo-1-cyano-2,2-dimethyl-5,5,5-trichloropentane (0.5 g.) and a solution of sodium (0.2 g.) in ethanol (10 ml.) is refluxed for 2 hours after which the ethanol is removed by evaporation under reduced pressure. The residue is partitioned between chloroform (20 ml.) and water (20 ml.) and the chloroform layer separated, washed with water and dried over anhydrous magnesium sulphate. Removal of the solvent by evaporation under reduced pressure yields 1-cyano 2-(2,2,-dichlorovinyl)-3,3-dimethylcyclopropane, identified by infra-red and nuclear magnetic resonance spectroscopy.
Quantity
0.5 g
Type
reactant
Reaction Step One
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0.2 g
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reactant
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10 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Cyano-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid (1.5 g) was dissolved in dimethylformamide (10 ml) and the solution was saturated with gaseous ammonia at 20° C. The solution was then stirred at 130° C. for 18 hours, then diluted with water (150 ml) and extracted with pentane. The extracts were dried (MgSO4) and the solvent was removed under reduced pressure to give the required 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropane nitrile, yield 82%.
Name
1-Cyano-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 4-chloro-2-cyano-3,3-dimethyl-6,6,6-trichlorohexanoic acid (6.14 g) in dimethyl formamide (12 ml) was stirred at 145° C. for 4 hours under an ammonia atmosphere at initially 5 bar pressure. After release of the pressure the mixture was stirred for another 6 hours at 145° C. After cooling, over 90% of the solvent was flashed off (bath temperature max. 60° C., pressure 12 mmHg). The residue was mixed with toluene and subsequently washed with aqueous hydrochloric acid and aqueous sodium bicarbonate. After drying of the organic phase the solvent was removed under reduced pressure to yield 3.3 g of the required 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropane nitrile (97% pure, 89% yield).
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
solvent
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

4-Chloro-2-cyano-3,3-dimethyl-6,6,6-trichlorohexanoic acid (40 g) was dissolved in dimethyl formamide (66 ml) and the solution, at room temperature, was saturated with gaseous ammonia with no external cooling. The solution was stirred at 140° C. for 5 hours, then diluted with water and extracted with ether (3×100 ml). The ether solution was washed with saturated NaCl, dried over MgSO4 and evaporated to afford Compound A as a yellow oil (purity 85%) which partly crystallized on standing. Yield 79%.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Name
Quantity
0 (± 1) mol
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solvent
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Yield
79%

Synthesis routes and methods V

Procedure details

4-Chloro-2-cyano-3,3-dimethyl-6,6,6-trichlorohexanoic acid (3.07 g) and sodium acetate (2.05 g; water-free) were dissolved in dimethyl formamide (8.0 ml). The solution was then stirred at 145° C. for 12 hours. The working-up procedure was the same as indicated in Example III and yielded 1.85 g of Compound A with purity 90%. Yield 86%.
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Reactant of Route 3
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Reactant of Route 5
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Reactant of Route 6
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile

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